

# GPX4-IN-4: An In-Depth Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

GPX4-IN-4, also identified as Compound 24, is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] As a key regulator of ferroptosis, an iron-dependent form of programmed cell death, GPX4 has emerged as a compelling therapeutic target in oncology and other diseases.[3][4] GPX4-IN-4 serves as a valuable chemical probe for elucidating the role of GPX4 in cellular processes and as a potential lead compound for the development of novel therapeutics that induce ferroptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GPX4-IN-4, including available quantitative data, experimental methodologies, and a detailed examination of its mechanism of action within the ferroptosis signaling pathway.

## **Chemical Structure and Properties**

**GPX4-IN-4** is a structural analog of the known GPX4 inhibitor RSL3.[5] It possesses a chloroacetamide moiety, which is believed to be responsible for its covalent interaction with the selenocysteine residue in the active site of GPX4.



Property	Value	Reference
Molecular Formula	C22H21CIN2O5S	[2]
Molecular Weight	460.9 g/mol	[2]
Formal Name	(1S,3R)-2-(2- chloroacetyl)-2,3,4,9- tetrahydro-1-[4- (methylsulfonyl)phenyl]-1H- pyrido[3,4-b]indole-3- carboxylic acid, methyl ester	[6]
CAS Number	2920221-53-8	[1]
Appearance	Solid	[6]
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 20 mg/ml	[6]

# **Biological Activity and Quantitative Data**

**GPX4-IN-4** has been demonstrated to be a potent inducer of ferroptosis in cancer cell lines that are dependent on GPX4 for survival. Its efficacy has been quantified through various in vitro and in vivo studies.

**In Vitro Activity** 

Cell Line	Assay	Parameter	Value	Reference
HT1080	Cell Viability	EC50	0.09 μM (at 24h)	[2]
HT1080	Cell Viability	EC50	0.17 μM (at 6h)	[2]
HT1080	Cell Viability	EC50	0.27 μM (at 3h)	[2]
HT1080	Cell Viability	EC50	0.85 μM (at 1.5h)	[2]
NCI-H1703	Cell Viability (72h)	EC50	0.117 μΜ	[2]
NCI-H1703 (with Fer-1)	Cell Viability (72h)	EC50	4.74 μΜ	[2]



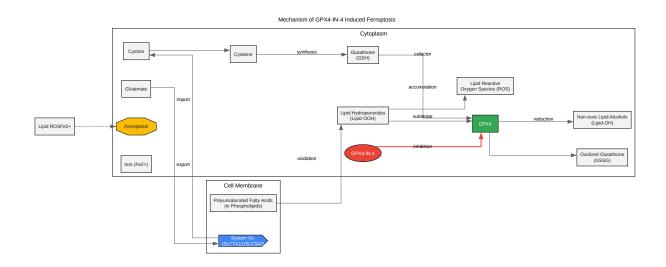
**In Vivo Activity** 

Animal Model	Dosage	Administration	Key Findings	Reference
SCID/Beige mice	100 and 200 mg/kg	Single Intraperitoneal (i.p.) injection	Engaged kidney GPX4 and induced pharmacodynami c (PD) markers. A shift in the GPX4 band was observed.	[2]
SCID/Beige mice with WSU- DLCL2 xenografts	50 mg/kg	Daily i.p. injection for 20 days	No significant effect on tumor growth, although partial target engagement was observed in tumor homogenate.	[2]

## **Mechanism of Action and Signaling Pathway**

**GPX4-IN-4** exerts its biological effect by directly inhibiting the enzymatic activity of GPX4.[1] GPX4 is a crucial selenoenzyme that reduces lipid hydroperoxides to their corresponding nontoxic alcohols, thereby protecting cellular membranes from oxidative damage.[7] By inhibiting GPX4, **GPX4-IN-4** leads to the accumulation of lipid reactive oxygen species (ROS), which, in the presence of iron, triggers a cascade of events culminating in ferroptotic cell death.[8]





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